1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE
Overview
Description
1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that features a piperidine and piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE typically involves multi-step reactions. One common method includes the reaction of 1-methylpiperazine with sodium triacetoxyborohydride and acetic acid in dichloromethane at room temperature . Another method involves the use of palladium on activated charcoal and hydrogen in methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on activated charcoal.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent and building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Piperazine: Another related compound with a six-membered ring containing two nitrogen atoms.
1-Methyl-4-piperidone: A related compound used in similar synthetic applications.
Uniqueness: 1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE is unique due to its combined piperidine and piperazine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications.
Properties
IUPAC Name |
[3-(4-methylpiperazin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18-10-12-20(13-11-18)24(22,23)16-7-5-6-15(14-16)17(21)19-8-3-2-4-9-19/h5-7,14H,2-4,8-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIUGOLNYTUYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.